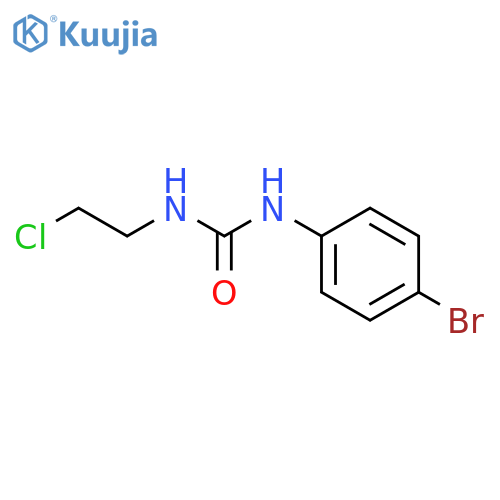Cas no 15145-38-7 (n-(4-Bromophenyl)-n'-(2-chloroethyl)urea)

15145-38-7 structure
商品名:n-(4-Bromophenyl)-n'-(2-chloroethyl)urea
CAS番号:15145-38-7
MF:C9H10BrClN2O
メガワット:277.545500278473
MDL:MFCD08444007
CID:235459
PubChem ID:267832
n-(4-Bromophenyl)-n'-(2-chloroethyl)urea 化学的及び物理的性質
名前と識別子
-
- 3-(4-Bromophenyl)-1-(2-chloroethyl)urea
- 1-(4-bromophenyl)-3-(2-chloroethyl)urea
- N-(4-Bromophenyl)-N'-(2-chloroethyl)urea
- urea,n-(4-bromophenyl)-n'-(2-chloroethyl)
- SCHEMBL17912894
- n-(4-bromophenyl)-n-(2-chloroethyl)urea
- NSC107548
- 15145-38-7
- MFCD08444007
- AKOS005072257
- DA-0802
- urea, n-(4-bromophenyl)-n'-(2-chloroethyl)-
- DTXSID20296084
- NSC 107548
- CHEMBL161784
- NSC-107548
- FT-0680916
- J-503252
- CS-0328667
- DS-013829
- n-(4-Bromophenyl)-n'-(2-chloroethyl)urea
-
- MDL: MFCD08444007
- インチ: InChI=1S/C9H10BrClN2O/c10-7-1-3-8(4-2-7)13-9(14)12-6-5-11/h1-4H,5-6H2,(H2,12,13,14)
- InChIKey: WEBSBVNASIARDC-UHFFFAOYSA-N
- ほほえんだ: ClCCNC(NC1=CC=C(Br)C=C1)=O
計算された属性
- せいみつぶんしりょう: 275.96700
- どういたいしつりょう: 275.967
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 14
- 回転可能化学結合数: 5
- 複雑さ: 184
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.6
- トポロジー分子極性表面積: 41.1Ų
じっけんとくせい
- 密度みつど: 1.582
- ゆうかいてん: 172-174°C
- ふってん: 343.5°C at 760 mmHg
- フラッシュポイント: 161.5°C
- 屈折率: 1.615
- PSA: 41.13000
- LogP: 3.27330
n-(4-Bromophenyl)-n'-(2-chloroethyl)urea セキュリティ情報
n-(4-Bromophenyl)-n'-(2-chloroethyl)urea 税関データ
- 税関コード:2924299090
- 税関データ:
中国税関番号:
2924299090概要:
2924299090.他の環状アミド(環状ウレタンを含む)(それらの誘導体及びその塩を含む)。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:30.0%
申告要素:
製品名称、成分含有量、用途、包装
要約:
2924299090.他の環状アミド(環状ウレタンを含む)及びその誘導体、その塩。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:30.0%
n-(4-Bromophenyl)-n'-(2-chloroethyl)urea 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| abcr | AB236558-25 g |
N-(4-Bromophenyl)-N'-(2-chloroethyl)urea, 95%; . |
15145-38-7 | 95% | 25 g |
€1,638.60 | 2023-07-20 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1399337-1g |
1-(4-Bromophenyl)-3-(2-chloroethyl)urea |
15145-38-7 | 95+% | 1g |
¥958 | 2023-04-15 | |
| abcr | AB236558-5 g |
N-(4-Bromophenyl)-N'-(2-chloroethyl)urea, 95%; . |
15145-38-7 | 95% | 5 g |
€478.80 | 2023-07-20 | |
| abcr | AB236558-10g |
N-(4-Bromophenyl)-N'-(2-chloroethyl)urea, 95%; . |
15145-38-7 | 95% | 10g |
€769.30 | 2025-02-13 | |
| TRC | B626400-50mg |
n-(4-Bromophenyl)-n'-(2-chloroethyl)urea |
15145-38-7 | 50mg |
$ 65.00 | 2022-06-07 | ||
| Alichem | A019121726-5g |
1-(4-Bromophenyl)-3-(2-chloroethyl)urea |
15145-38-7 | 95% | 5g |
400.00 USD | 2021-06-16 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1399337-10g |
1-(4-Bromophenyl)-3-(2-chloroethyl)urea |
15145-38-7 | 95+% | 10g |
¥3154 | 2023-04-15 | |
| abcr | AB236558-5g |
N-(4-Bromophenyl)-N'-(2-chloroethyl)urea, 95%; . |
15145-38-7 | 95% | 5g |
€478.80 | 2025-02-13 | |
| abcr | AB236558-25g |
N-(4-Bromophenyl)-N'-(2-chloroethyl)urea, 95%; . |
15145-38-7 | 95% | 25g |
€1638.60 | 2025-02-13 | |
| A2B Chem LLC | AA76732-25g |
Urea, N-(4-bromophenyl)-N'-(2-chloroethyl)- |
15145-38-7 | >95% | 25g |
$1284.00 | 2024-04-20 |
n-(4-Bromophenyl)-n'-(2-chloroethyl)urea 関連文献
-
1. Synthesis of benzyl sulfides via substitution reaction at the sulfur of phosphinic acid thioesters†Yoshitake Nishiyama,Takamitsu Hosoya,Suguru Yoshida Chem. Commun., 2020,56, 5771-5774
-
Alexander J. Blake,Neil R. Champness,Paul A. Cooke,James E. B. Nicolson Chem. Commun., 2000, 665-666
-
3. Stabilization and compressive strain effect of AuCu core on Pt shell for oxygen reduction reaction†Jinhua Yang,Xiaojun Chen,Xianfeng Yang,Jackie Y. Ying Energy Environ. Sci., 2012,5, 8976-8981
-
Muppidathi Marieeswaran,Perumal Panneerselvam Mater. Adv., 2021,2, 7024-7035
-
Chih-Chia Cheng,Wei-Ling Lin,Zhi-Sheng Liao,Chih-Wei Chu,Jyun-Jie Huang,Shan-You Huang,Wen-Lu Fan Polym. Chem., 2017,8, 7469-7474
15145-38-7 (n-(4-Bromophenyl)-n'-(2-chloroethyl)urea) 関連製品
- 1891965-77-7(3-2-(propan-2-yl)phenyl-1,2-oxazole-5-carboxylic acid)
- 486452-75-9(methyl 4-{6,7-dimethoxy-2-(4-methoxybenzoyl)-1,2,3,4-tetrahydroisoquinolin-1-ylmethoxy}benzoate)
- 1115999-12-6(N-(4-bromophenyl)methyl-1-6-(4-ethylphenoxy)pyrimidin-4-ylpiperidine-4-carboxamide)
- 2171787-76-9(4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamido-1-methyl-1H-pyrazole-5-carboxylic acid)
- 117341-93-2(6-chloro-6-methylbicyclo3.1.0hexan-2-one)
- 1806968-99-9(4-(Difluoromethyl)-3-fluoro-5-methoxy-2-nitropyridine)
- 2138241-73-1(2H-Pyrazolo[4,3-c]pyridine, 3-(6-fluoro-3-pyridinyl)-4,5,6,7-tetrahydro-)
- 506-17-2(cis-Vaccenic acid)
- 917755-77-2(1-tert-Butyl 4-ethyl 4-(4-fluorobenzyl)-piperidine-1,4-dicarboxylate)
- 2229683-32-1(3-(2-Methoxypyridin-3-yl)prop-2-en-1-amine)
推奨される供給者
Amadis Chemical Company Limited
(CAS:15145-38-7)n-(4-Bromophenyl)-n'-(2-chloroethyl)urea

清らかである:99%
はかる:10g
価格 ($):281.0